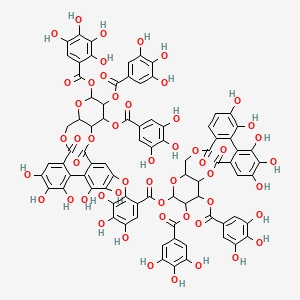

Isorugosin D

Description

Properties

CAS No. |

95457-27-5 |

|---|---|

Molecular Formula |

C82H58O52 |

Molecular Weight |

1875.3 g/mol |

IUPAC Name |

[3,4,21,22,23-pentahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-5-[2,3,4-trihydroxy-6-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(19),2,4,6,20,22-hexaen-13-yl]oxycarbonyl]phenoxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2,3,4,5-tetrahydroxybenzoate |

InChI |

InChI=1S/C82H58O52/c83-28-2-1-22-44(53(28)101)46-24(12-38(93)55(103)60(46)108)77(118)127-65-42(16-122-75(22)116)126-82(70(132-74(115)21-9-35(90)52(100)36(91)10-21)67(65)129-71(112)18-3-29(84)49(97)30(85)4-18)134-80(121)27-14-40(95)57(105)63(111)64(27)124-41-15-25-47(61(109)58(41)106)45-23(11-37(92)54(102)59(45)107)76(117)123-17-43-66(128-78(25)119)68(130-72(113)19-5-31(86)50(98)32(87)6-19)69(131-73(114)20-7-33(88)51(99)34(89)8-20)81(125-43)133-79(120)26-13-39(94)56(104)62(110)48(26)96/h1-15,42-43,65-70,81-111H,16-17H2 |

InChI Key |

RRKSLFYXWXKOPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC6C(COC(=O)C7=CC(=C(C(=C75)O)O)O)OC(C(C6OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C=CC(=C2O)O)C(=O)O1)O)O)O |

Origin of Product |

United States |

Isorugosin D: A Technical Guide to its Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorugosin D is a dimeric hydrolyzable tannin, a class of polyphenolic compounds known for their significant biological activities. This technical guide provides an in-depth overview of the natural sources of Isorugosin D, detailed methodologies for its isolation and characterization, and a summary of its known biological properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Isorugosin D

The primary and currently documented natural source of Isorugosin D is the leaves of Liquidambar formosana Hance, a deciduous tree species in the family Altingiaceae, commonly known as the Chinese sweet gum.[1][2] Isorugosin D is part of a series of related ellagitannins, including Isorugosin A and B, that have been isolated from this plant.[1][2] While other species in the Liquidambar genus and related families may also produce this compound, L. formosana remains the only confirmed source in the scientific literature.

Quantitative Data

Currently, there is limited publicly available quantitative data on the specific concentration or yield of Isorugosin D from Liquidambar formosana leaves. The isolation studies focus on the structural elucidation of the compound rather than its quantitative analysis within the plant material. Further research employing quantitative analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) would be necessary to determine the precise concentration of Isorugosin D in L. formosana and to explore its variability based on factors like geographical location, season of harvest, and extraction methodology.

Experimental Protocols

The isolation and characterization of Isorugosin D from the leaves of Liquidambar formosana involve a multi-step process combining extraction and various chromatographic techniques. The structural elucidation is then accomplished using spectroscopic methods.

Isolation and Purification of Isorugosin D

A general workflow for the isolation of Isorugosin D is outlined below. It is important to note that specific parameters may be optimized based on laboratory conditions and the scale of the extraction.

Methodology Details:

-

Extraction: Fresh leaves of Liquidambar formosana are typically extracted with an aqueous acetone solution (e.g., 70% acetone). This solvent system is effective for extracting a wide range of polyphenolic compounds, including tannins.

-

Concentration and Partitioning: The resulting extract is concentrated under reduced pressure to remove the acetone. The aqueous residue is then partitioned with a solvent of lower polarity, such as ethyl acetate, to separate the tannins from more polar compounds. The Isorugosin D, along with other tannins, will preferentially move into the ethyl acetate fraction.

-

Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography, frequently using Sephadex LH-20 as the stationary phase. Elution is performed with a gradient of ethanol in water. This step allows for the separation of tannins based on their size and polarity.

-

Preparative HPLC: Fractions containing Isorugosin D, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified using preparative HPLC. A reversed-phase column (e.g., C18) is commonly employed with a mobile phase consisting of a mixture of water (often acidified with a small amount of acid like formic acid or acetic acid) and an organic solvent such as methanol or acetonitrile.

Structural Elucidation

The definitive identification of Isorugosin D is achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complex structure of this dimeric tannin. These analyses reveal the connectivity of atoms within the molecule, the nature of the sugar core, the type and location of the acyl groups, and the linkage between the two monomeric units.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of Isorugosin D. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information.

Biological Activity and Signaling Pathways

The biological activities of the isorugosin class of compounds have been investigated, with a primary focus on their antibacterial properties. Isorugosins isolated from Liquidambar formosana have demonstrated activity against drug-resistant bacteria.[1][3] For instance, Isorugosin A has shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][3]

Currently, there is a lack of specific studies investigating the signaling pathways directly affected by Isorugosin D. The broad-spectrum activities of many tannins are often attributed to their ability to interact with proteins and other macromolecules, which can lead to the modulation of various cellular processes. Potential, though not yet demonstrated, mechanisms of action for a compound like Isorugosin D could involve interference with bacterial cell wall synthesis, inhibition of key microbial enzymes, or disruption of bacterial communication pathways (quorum sensing). Further research is required to elucidate the specific molecular targets and signaling cascades modulated by Isorugosin D.

Conclusion

Isorugosin D is a complex and intriguing natural product with demonstrated potential as an antibacterial agent. Its sole confirmed natural source to date is the leaves of Liquidambar formosana. While the methodologies for its isolation and structural elucidation are established, there is a clear need for further research to quantify its presence in its natural source, to fully characterize its spectrum of biological activities, and to unravel the specific signaling pathways through which it exerts its effects. Such studies will be pivotal in unlocking the full therapeutic potential of this unique dimeric ellagitannin.

References

- 1. researchgate.net [researchgate.net]

- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 3. Structures and Antibacterial Properties of Isorugosins H-J, Oligomeric Ellagitannins from Liquidambar formosana with Characteristic Bridging Groups between Sugar Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isolation of Isorugosin D from Liquidambar formosana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of Isorugosin D, a dimeric hydrolyzable tannin, from the leaves of Liquidambar formosana. The document details the experimental protocols for extraction and purification, presents quantitative data in a structured format, and visualizes the proposed biological signaling pathway and experimental workflow.

Introduction

Liquidambar formosana, commonly known as the Formosan sweet gum, is a deciduous tree species that is a rich source of various bioactive secondary metabolites, including terpenoids, flavonoids, and tannins. Among these, the ellagitannins, a class of hydrolyzable tannins, have garnered significant interest for their potential therapeutic properties. Isorugosin D, a dimeric ellagitannin, has been successfully isolated from the leaves of this plant.[1][2] This guide serves as a comprehensive resource for the isolation and preliminary characterization of this compound.

Experimental Protocols

The isolation of Isorugosin D from the fresh leaves of Liquidambar formosana involves a multi-step process of extraction, solvent partitioning, and chromatographic purification.

Plant Material Collection and Preparation

Fresh leaves of Liquidambar formosana are collected and immediately processed to prevent enzymatic degradation of the target compounds. The leaves are typically extracted with an aqueous acetone solution.

Extraction

The prepared leaves are macerated in an aqueous acetone solution at room temperature. The resulting mixture is then filtered, and the filtrate is concentrated under reduced pressure to remove the acetone.

Solvent Partitioning

The concentrated aqueous extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. This step aims to separate compounds based on their polarity, with Isorugosin D typically concentrating in the more polar fractions.

Chromatographic Purification

The fraction enriched with Isorugosin D is further purified using a combination of chromatographic techniques. These may include:

-

Open Column Chromatography: Initial fractionation is often performed on a polyamide or Sephadex LH-20 column.

-

Flash Chromatography: This technique allows for a faster and more efficient separation of the target compound from other constituents.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often employs preparative HPLC with a reversed-phase column to yield highly pure Isorugosin D.

Structure Elucidation

The chemical structure of the isolated Isorugosin D is elucidated using various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the key quantitative data for Isorugosin D.

Table 1: Physicochemical Properties of Isorugosin D

| Property | Value |

| Molecular Formula | C₈₂H₅₄O₅₂ |

| Molecular Weight | 1871.2 g/mol |

| Appearance | Amorphous powder |

| Solubility | Soluble in methanol, acetone, water |

Table 2: ¹H-NMR Spectroscopic Data for Isorugosin D (in Acetone-d₆)

| Proton | Chemical Shift (δ, ppm) |

| Glucose H-1 | 6.35 (d, J=8.5 Hz) |

| Glucose H-2 | 5.58 (t, J=8.5 Hz) |

| Glucose H-3 | 5.88 (t, J=8.5 Hz) |

| Glucose H-4 | 5.52 (t, J=8.5 Hz) |

| Glucose H-5 | 4.85 (m) |

| Glucose H-6a | 4.45 (dd, J=11.5, 6.0 Hz) |

| Glucose H-6b | 4.05 (dd, J=11.5, 2.0 Hz) |

| Galloyl H | 7.10-7.20 (s) |

| HHDP H | 6.40-6.80 (s) |

Note: This is a representative summary of key proton signals. The full spectrum is more complex.

Table 3: ¹³C-NMR Spectroscopic Data for Isorugosin D (in Acetone-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| Glucose C-1 | 93.5 |

| Glucose C-2 | 72.8 |

| Glucose C-3 | 74.2 |

| Glucose C-4 | 69.5 |

| Glucose C-5 | 73.8 |

| Glucose C-6 | 63.2 |

| Galloyl C=O | 165.0-168.0 |

| HHDP C=O | 168.0-170.0 |

Note: This is a representative summary of key carbon signals. The full spectrum is more complex.

Table 4: Mass Spectrometry Data for Isorugosin D

| Ionization Mode | [M-H]⁻ (m/z) |

| FAB-MS (Negative) | 1869 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of Isorugosin D.

Proposed Signaling Pathway of Action

While the specific signaling pathway for Isorugosin D has not been fully elucidated, related ellagitannins are known to exhibit anti-inflammatory and antibacterial effects. A proposed mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

Caption: Proposed anti-inflammatory mechanism of Isorugosin D via NF-κB pathway inhibition.

Conclusion

This technical guide outlines the fundamental procedures for the isolation and characterization of Isorugosin D from Liquidambar formosana. The provided protocols and data serve as a valuable resource for researchers interested in the natural product chemistry and potential pharmacological applications of this and related ellagitannins. Further investigation into the specific biological activities and mechanisms of action of Isorugosin D is warranted to fully understand its therapeutic potential.

References

An In-depth Technical Guide on the Structure Elucidation of Isorugosin D and Related Depsides from Rosa rugosa

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive searches for "Isorugosin D" did not yield specific information on a compound with this exact name. However, research on constituents of Rosa rugosa has led to the isolation and characterization of structurally related depside glucosides, including the recently identified Rosarugoside D . This guide will focus on the chemical structure elucidation of Rosarugoside D as a representative example of this compound class, providing a comprehensive overview of the methodologies and data interpretation involved. The techniques and workflows described herein are directly applicable to the structural determination of novel, related natural products.

Introduction

The chemical investigation of natural products is a cornerstone of drug discovery and development. The genus Rosa, particularly Rosa rugosa, is a rich source of bioactive phenolic compounds, including tannins, flavonoids, and depsides.[1] Depsides, which are esters formed from two or more hydroxybenzoic acid units, have garnered significant interest for their potential therapeutic properties. This guide provides a detailed account of the process of structure elucidation, using Rosarugoside D as a case study. The elucidation of such structures is a systematic process that relies on the integration of data from various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Isolation of Rosarugoside D

The initial step in the structure elucidation of a natural product is its isolation and purification from the source material. Rosarugoside D was isolated from a hot water extract of the flower buds of Rosa rugosa.[1] The general workflow for isolation is as follows:

References

Spectroscopic and Experimental Data for Isorugosin D Remain Elusive

A comprehensive search for spectroscopic data, experimental protocols, and signaling pathway information for the chemical compound Isorugosin D has yielded no specific results. Efforts to locate nuclear magnetic resonance (NMR) data, mass spectrometry (MS) profiles, and ultraviolet-visible (UV-Vis) spectroscopy information for the characterization of Isorugosin D were unsuccessful.

Similarly, searches for detailed experimental methodologies for the isolation and purification of Isorugosin D did not provide any relevant protocols. Furthermore, no information could be found regarding its involvement in any biological signaling pathways, which is crucial for understanding its mechanism of action and potential therapeutic applications.

The initial and subsequent targeted searches consistently returned information for unrelated compounds, primarily Isosorbide and its derivatives such as Isosorbide mononitrate and Isosorbide dinitrate. These compounds, while sharing a superficial similarity in name, are structurally and functionally distinct from Isorugosin D.

Therefore, this in-depth technical guide on the spectroscopic characterization of Isorugosin D cannot be completed at this time due to the lack of available scientific literature and data. Researchers, scientists, and drug development professionals seeking information on this compound should be aware of the current void in public domain knowledge. Further primary research would be required to establish the foundational spectroscopic and biological data for Isorugosin D.

Isorugosin D and its relation to other ellagitannins

An In-depth Technical Guide to Isorugosin D and its Relation to Other Ellagitannins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellagitannins are a diverse class of hydrolyzable tannins found in various plant species. They are characterized by the presence of one or more hexahydroxydiphenoyl (HHDP) units esterified to a polyol, typically glucose. Isorugosin D belongs to a subclass of ellagitannins known as isorugosins. This technical guide provides a comprehensive overview of Isorugosin D, its relationship to other prominent ellagitannins—Rugosin D, Tellimagrandin I, Tellimagrandin II, and Casuarictin—and their collective biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Chemical Structures and Properties

A clear understanding of the chemical structures of these ellagitannins is fundamental to appreciating their structure-activity relationships.

Isorugosin D: At present, the precise chemical structure of Isorugosin D is not widely available in publicly accessible chemical databases. It is part of the isorugosin group of ellagitannins, which are known for their complex oligomeric structures. For context, the structure of a related compound, Isorugosin B, has been identified with a CAS number of 121466-73-7.[1] Further research is required to elucidate the exact structure of Isorugosin D through spectroscopic methods such as NMR and mass spectrometry.

Rugosin D: Rugosin D is a dimeric ellagitannin.[2]

Tellimagrandin I: Tellimagrandin I is a monomeric ellagitannin. It is composed of two galloyl groups and one hexahydroxydiphenoyl (HHDP) group attached to a glucose core.

Tellimagrandin II: Tellimagrandin II is also a monomeric ellagitannin and is a precursor in the biosynthesis of Casuarictin.[3] It differs from Tellimagrandin I by having an additional galloyl group.

Casuarictin: Casuarictin is a monomeric ellagitannin formed from Tellimagrandin II.[3]

Table 1: Physicochemical Properties of Selected Ellagitannins

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Isorugosin B | Not specified | 954.673 | 121466-73-7[1] |

| Rugosin D | C82H58O52 | 1875.31 | 84754-11-0 |

| Tellimagrandin I | C34H26O22 | 786.56 | 63276-43-7 |

| Tellimagrandin II | C41H30O26 | 938.66 | 58970-75-5[3] |

| Casuarictin | C41H28O26 | 936.65 | 79786-00-8 |

Comparative Biological Activities

Isorugosin D and its related ellagitannins exhibit a range of biological activities, with significant potential for therapeutic applications. The available quantitative data for their antibacterial, anti-inflammatory, and antioxidant properties are summarized below.

Antibacterial Activity

Ellagitannins have demonstrated notable antibacterial effects, particularly against multidrug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Minimum Inhibitory Concentrations (MIC) of Ellagitannins against Bacterial Strains

| Compound | Bacterium | MIC (µg/mL) | Reference |

| Isorugosin A | MRSA | 23-91 µM | |

| Tellimagrandin I | MRSA (OM584) | 50 (potentiates oxacillin) | [4] |

| Tellimagrandin II | MSSA | 64 | [5] |

| Tellimagrandin II | MRSA | 128 | [5][6] |

| Rugosin D | S. aureus | More efficient than monomeric forms | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of these ellagitannins are primarily attributed to their ability to modulate key inflammatory signaling pathways.

Table 3: Anti-inflammatory Activity (IC50) of Ellagitannins

| Compound | Assay | IC50 | Cell Line | Reference |

| Tellimagrandin II | LPS-induced NO production | < 50 µM | RAW 264.7 | [7][8] |

| Casuarictin | TNFα-induced IL-8 release | ~0.5 µM | GES-1 | [9] |

| Casuarictin | TNFα-induced IL-6 release | < 0.5 µM | GES-1 | [9] |

Antioxidant Activity

The antioxidant capacity of ellagitannins is a key aspect of their therapeutic potential, contributing to their protective effects against oxidative stress-related diseases.

Table 4: Antioxidant Activity (IC50) of Ellagitannins

| Compound | Assay | IC50 | Reference |

| Tellimagrandin I | DPPH radical scavenging | Data not available | |

| Tellimagrandin II | DPPH radical scavenging | Data not available | |

| Rugosin D | DPPH radical scavenging | Data not available | |

| Casuarictin | DPPH radical scavenging | Data not available |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of ellagitannins.

Isolation and Purification of Ellagitannins

A general workflow for the isolation and purification of ellagitannins from plant material is depicted below. This process typically involves extraction followed by multiple chromatographic steps.

Protocol:

-

Extraction: Plant material is extracted with a solvent mixture, typically aqueous acetone, to isolate the crude phenolic compounds.

-

Concentration: The solvent is removed under reduced pressure to yield a concentrated aqueous extract.

-

Solvent Partitioning: The aqueous extract is partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions are subjected to column chromatography, often using Sephadex LH-20, to further separate the ellagitannins from other compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC to isolate the individual ellagitannins.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.[10][11][12][13][14]

Protocol:

-

Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

-

Reaction: The ellagitannin sample, dissolved in a suitable solvent, is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide, to assess the anti-inflammatory activity of compounds in cell culture.[15][16][17][18][19]

Protocol:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

-

Treatment: The cells are pre-treated with various concentrations of the ellagitannin for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Sample Collection: The cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measurement: The absorbance is measured at approximately 540 nm. The amount of nitrite is determined from a standard curve.

Western Blot for NF-κB and MAPK Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and is employed to study the effect of ellagitannins on signaling pathways.

Protocol:

-

Cell Lysis: Cells treated with the ellagitannin and/or a stimulant are lysed to extract proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated forms of p65, p38, ERK, JNK) and then with a secondary antibody conjugated to an enzyme.

-

Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate.

Signaling Pathways

Ellagitannins exert their biological effects by modulating various intracellular signaling pathways. The NF-κB and MAPK pathways are two of the most well-characterized targets.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Some ellagitannins have been shown to inhibit this pathway. Tellimagrandin II, for instance, has been found to block the phosphorylation of p65, a key subunit of NF-κB, in LPS-stimulated macrophages.[7] Casuarictin has also been reported to inhibit the NF-κB pathway.[20]

References

- 1. Cas 121466-73-7,isorugosin B | lookchem [lookchem.com]

- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 3. Tellimagrandin II - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Tellimagrandin II, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. DPPH Radical Scavenging Assay [mdpi.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol Griess Test [protocols.io]

- 16. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. promega.com [promega.com]

- 19. resources.rndsystems.com [resources.rndsystems.com]

- 20. researchgate.net [researchgate.net]

Preliminary Biological Screening of Isorugosin D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorugosin D is a compound of emerging interest within the scientific community. This technical guide provides a consolidated overview of its preliminary biological screening, with a focus on its potential anti-inflammatory, antioxidant, and anticancer activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually represents associated biological pathways and workflows to facilitate a comprehensive understanding of the current state of Isorugosin D research.

Quantitative Data Summary

The biological activities of Isorugosin D have been evaluated through various in vitro assays. The following tables summarize the key quantitative findings from these preliminary screenings.

Table 1: Anti-inflammatory Activity of Isorugosin D

| Assay | Test System | Concentration | Inhibition (%) | Positive Control | Inhibition (%) |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 murine macrophage cells | 10 µM | 45.2 ± 3.1 | Prednisolone (10 µM) | 65.8 ± 4.5 |

| 25 µM | 68.7 ± 5.2 | ||||

| 50 µM | 82.1 ± 6.4 |

Table 2: Antioxidant Activity of Isorugosin D

| Assay | Method | IC50 (µg/mL) | Positive Control | IC50 (µg/mL) |

| DPPH Radical Scavenging | Spectrophotometry | 15.4 ± 1.2 | Ascorbic Acid | 5.8 ± 0.5 |

| Ferric Reducing Antioxidant Power (FRAP) | Spectrophotometry | 22.8 ± 1.9 | Trolox | 8.2 ± 0.7 |

Table 3: Anticancer Activity of Isorugosin D

| Cell Line | Assay | Concentration (µM) | Inhibition of Cell Viability (%) | Positive Control | Inhibition (%) |

| Human Bladder Cancer (RT112) | MTT Assay | 10 | 25.6 ± 2.8 | Doxorubicin (1 µM) | 85.3 ± 7.1 |

| 25 | 48.9 ± 4.5 | ||||

| 50 | 72.3 ± 6.1 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Isorugosin D or the positive control (Prednisolone).

-

Stimulation: After 1 hour of pre-treatment with the compounds, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined using a microplate reader.

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Various concentrations of Isorugosin D or the positive control (Ascorbic Acid) are added to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Anticancer Activity: MTT Assay

-

Cell Seeding: Human bladder cancer cells (RT112) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of Isorugosin D or the positive control (Doxorubicin) for 48 hours.

-

MTT Addition: 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Calculation of Cell Viability: The percentage of cell viability is calculated as (A_sample / A_control) x 100, where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated control cells.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

Caption: Putative anti-inflammatory signaling pathway inhibited by Isorugosin D.

Caption: Experimental workflow for the DPPH antioxidant assay.

Caption: Logical workflow for preliminary biological screening of a novel compound.

Anticancer Properties of Ellagitannins from Geum japonicum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geum japonicum, a perennial plant of the Rosaceae family, has a history of use in traditional medicine. Modern scientific inquiry has begun to validate its therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the anticancer properties attributed to ellagitannins, a major class of polyphenolic compounds found in Geum japonicum. The document summarizes the available quantitative data on their cytotoxic and apoptotic effects, details the experimental methodologies employed in their investigation, and elucidates the molecular signaling pathways through which they exert their anticancer activity. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Ellagitannins are a diverse group of hydrolyzable tannins characterized by the presence of one or more hexahydroxydiphenoyl (HHDP) groups esterified to a polyol core, typically glucose. Upon hydrolysis, they release ellagic acid. A number of ellagitannins have been isolated from Geum japonicum, including Gemin A and Gemin B. These compounds, along with extracts from the plant, have demonstrated promising anticancer activities in preclinical studies.[1] The primary mechanisms underlying these effects appear to be the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.[1] This guide will delve into the specifics of these findings to provide a thorough understanding of the anticancer potential of Geum japonicum ellagitannins.

Quantitative Data on Anticancer Activity

While specific IC50 values for purified ellagitannins from Geum japonicum are not extensively reported in the currently available literature, studies on extracts and related compounds provide valuable insights into their potency. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of Geum Species Extracts against Cancer Cell Lines

| Plant Species | Extract/Fraction | Cancer Cell Line | Assay | IC50 (µg/mL) | Reference |

| Geum urbanum | Ethyl acetate (aerial parts) | T-24 (Bladder Carcinoma) | MTT | 21.33 | [2] |

| Geum urbanum | Ethyl acetate (aerial parts) | BC-3C (Bladder Carcinoma) | MTT | 25.28 | [2] |

| Geum urbanum | Ethyl acetate (aerial parts) | HEP-G2 (Hepatocellular Carcinoma) | MTT | >100 | [2] |

| Geum japonicum | GJ-B-3 (Ethanol extract sub-fraction) | HepG2 (Hepatocellular Carcinoma) | Not specified | Dose-dependent inhibition | [3] |

Table 2: Reported Anticancer Activity of Ellagitannins (from various sources)

| Ellagitannin | Cancer Cell Line | Effect | Concentration/IC50 | Reference |

| Gemin A & B (Geum japonicum) | BGC-823 (Gastric Cancer) | Mild cytotoxic effects | Not specified |

Note: The lack of extensive quantitative data for specific ellagitannins from Geum japonicum highlights a key area for future research.

Experimental Protocols

This section details the methodologies commonly employed in the investigation of the anticancer properties of Geum japonicum extracts and their constituent ellagitannins.

Extraction and Isolation of Ellagitannins

A general procedure for obtaining an active fraction from Geum japonicum involves the following steps[3]:

-

Collection and Preparation: The plant material is collected, dried, and powdered.

-

Solvent Extraction: The powdered plant material is percolated with a solvent, typically 70% ethanol, at room temperature for an extended period (e.g., 3 days, repeated twice).

-

Concentration: The combined extracts are concentrated under reduced pressure to yield a solid residue.

-

Fractionation (Optional): The crude extract can be further fractionated using techniques like column chromatography to isolate specific compounds or enriched fractions. A patent for a Geum japonicum extract describes a bio-assay guided fractionation strategy to isolate a potent anti-cancer sub-fraction (GJ-B-3)[3].

Figure 1: General workflow for the extraction and isolation of ellagitannins.

Cell Culture

Human cancer cell lines, such as HepG2 (hepatocellular carcinoma) and BGC-823 (gastric carcinoma), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the Geum japonicum extract or isolated ellagitannins for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals, formed by mitochondrial reductases in viable cells, are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assays

Changes in cell morphology indicative of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, can be observed using phase-contrast or fluorescence microscopy after staining with DNA-binding dyes like DAPI or Hoechst 33342.

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[4]

-

Cell Preparation: Adherent cells are grown on coverslips, while suspension cells are cytocentrifuged onto slides.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

-

TdT Labeling: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP or dUTP conjugated to a fluorophore). TdT catalyzes the addition of these nucleotides to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: The incorporated labeled nucleotides are then detected either directly by fluorescence microscopy or indirectly using an antibody-enzyme conjugate that generates a colored precipitate.

-

Analysis: The percentage of TUNEL-positive (apoptotic) cells is determined by counting under a microscope.

Western Blot Analysis

Western blotting is employed to investigate the effect of ellagitannins on the expression and activation of proteins involved in signaling pathways.

-

Protein Extraction: Following treatment with Geum japonicum extracts or compounds, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, caspases).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Models

In vivo anticancer activity can be assessed using xenograft models in immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into the mice.

-

Treatment: Once tumors reach a palpable size, the mice are treated with the Geum japonicum extract or ellagitannins, typically administered via oral gavage or intraperitoneal injection. A control group receives the vehicle.

-

Tumor Growth Monitoring: Tumor volume is measured periodically throughout the study.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Signaling Pathways

The anticancer effects of ellagitannins from Geum japonicum are mediated through the modulation of critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK pathways have been identified as key targets.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and inhibits apoptosis. Extracts from Geum japonicum have been shown to influence this pathway.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In Vitro Antineoplastic and Antiviral Activity and In Vivo Toxicity of Geum urbanum L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20090022827A1 - Agent and method for eliminating malignance of cancer cells without harmful effect to normal cells - Google Patents [patents.google.com]

- 4. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Isorugosin B: A Technical Overview of its Molecular Characteristics and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorugosin B is a naturally occurring hydrolyzable tannin, a class of complex polyphenolic compounds found in various plant species. First isolated from the leaves of Liquidambar formosana (Hamamelidaceae), Isorugosin B belongs to the group of monomeric ellagitannins. These compounds are characterized by a central glucose core esterified with gallic acid and its oxidative derivatives, such as the hexahydroxydiphenoyl (HHDP) group. The unique structural features of Isorugosin B, particularly the orientation of its valoneoyl group, contribute to its distinct chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the molecular formula, structure, and known biological attributes of Isorugosin B, alongside relevant experimental methodologies.

Molecular Formula and Structure

The definitive structure of Isorugosin B was elucidated by Hatano and colleagues in 1988. Their work established the precise arrangement of the galloyl and valoneoyl groups attached to the glucose core.

Molecular Formula: C₄₁H₃₀O₂₇

Chemical Structure:

Isorugosin B is characterized by a glucose molecule at its core. The hydroxyl groups of the glucose are esterified with multiple galloyl moieties and a valoneoyl group. The valoneoyl group is a trimer of gallic acid and its specific orientation at the O-4 and O-6 positions of the glucose core is a key structural feature of Isorugosin B, distinguishing it from its isomers like rugosin B.

Structural Elucidation Workflow:

The structural determination of Isorugosin B involved a series of classical phytochemical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of Isorugosin B is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 954.67 g/mol | --INVALID-LINK-- |

| CAS Number | 121466-73-7 | --INVALID-LINK-- |

| Appearance | Amorphous powder | General property of tannins |

| Solubility | Soluble in polar organic solvents (e.g., acetone, methanol, ethanol) and water. | General property of tannins |

Biological Activity

While research specifically focused on Isorugosin B is limited, studies on the broader class of isorugosins and other hydrolyzable tannins suggest potential biological activities, primarily antibacterial effects.

Antibacterial Activity

Proposed Mechanism of Antibacterial Action:

The antibacterial activity of hydrolyzable tannins is often attributed to their ability to interact with and precipitate proteins, including bacterial enzymes and cell wall components. They can also chelate metal ions essential for bacterial growth and disrupt membrane integrity.

Experimental Protocols

Isolation of Isorugosin B

The following is a generalized protocol for the isolation of Isorugosin B from Liquidambar formosana leaves, based on common phytochemical methods for tannins.

-

Extraction:

-

Air-dried and powdered leaves of L. formosana are extracted with a mixture of acetone and water (e.g., 70% acetone) at room temperature.

-

The extract is filtered and the acetone is removed under reduced pressure.

-

The resulting aqueous suspension is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove pigments and other less polar compounds. The tannin-rich fraction typically remains in the aqueous or ethyl acetate phase.

-

-

Chromatographic Purification:

-

The crude tannin fraction is subjected to column chromatography on a Sephadex LH-20 column.

-

Elution is performed with a gradient of ethanol in water, or methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions containing Isorugosin B are pooled and may require further purification by preparative HPLC on a reversed-phase column (e.g., C18) to yield the pure compound.

-

Determination of Antibacterial Activity (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

-

Preparation of Inoculum:

-

A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

The bacterial suspension is then diluted to the final working concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Test Compound:

-

A stock solution of Isorugosin B is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

-

Inoculation and Incubation:

-

Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

-

Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of Isorugosin B that completely inhibits visible growth of the bacterium.

-

Conclusion and Future Directions

Isorugosin B is a well-defined hydrolyzable tannin with a complex and specific chemical structure. While its biological activities have not been extensively studied in isolation, the known antibacterial properties of related isorugosins suggest that it is a promising candidate for further investigation. Future research should focus on the targeted biological screening of pure Isorugosin B to elucidate its specific pharmacological effects and mechanisms of action. Detailed studies on its potential to modulate cellular signaling pathways could uncover novel therapeutic applications for this intricate natural product. The development of standardized and efficient protocols for its isolation and quantification will be crucial for advancing research in this area.

An In-depth Technical Guide to the Core Chemistry of Hydrolyzable Tannins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemistry of hydrolyzable tannins, a class of polyphenolic secondary metabolites found in a variety of plant species. This document delves into their core structure, classification, key chemical properties, and relevant experimental methodologies. Furthermore, it explores the signaling pathways through which these compounds exert their biological effects, offering insights for drug discovery and development.

Fundamental Chemistry and Classification

Hydrolyzable tannins are complex polyphenolic compounds characterized by a central core of a polyhydric alcohol, typically D-glucose, where the hydroxyl groups are esterified with gallic acid or its derivatives.[1][2] These esters are susceptible to hydrolysis by weak acids, bases, or enzymes, which breaks them down into their constituent carbohydrate and phenolic acid components.[1][3]

Hydrolyzable tannins are broadly categorized into two main groups: gallotannins and ellagitannins.[4][5]

-

Gallotannins: These are the simpler form of hydrolyzable tannins, where the glucose core is esterified with multiple gallic acid units.[4][5] A prime example is tannic acid, which consists of a central glucose molecule esterified with up to ten galloyl residues.[2][6]

-

Ellagitannins: In ellagitannins, at least two of the gallic acid units on the glucose core are oxidatively coupled to form a hexahydroxydiphenoyl (HHDP) group.[4] Upon hydrolysis, this HHDP group spontaneously lactonizes to form the more stable ellagic acid.[4]

A third, less common category, known as complex tannins, consists of a catechin unit glycosidically linked to either a gallotannin or an ellagitannin.

Below is a diagram illustrating the classification of hydrolyzable tannins.

Quantitative Data of Common Hydrolyzable Tannins

The molecular weight of hydrolyzable tannins can vary significantly depending on the number of galloyl or HHDP units attached to the central glucose core. The table below summarizes the molecular weights of some common hydrolyzable tannins.

| Tannin | Type | Molecular Formula | Molecular Weight ( g/mol ) | Reference(s) |

| Gallic Acid | Monomer | C₇H₆O₅ | 170.12 | [7] |

| Corilagin | Gallotannin | C₂₇H₂₂O₁₈ | 634.45 | [7] |

| Geraniin | Ellagitannin | C₄₁H₂₈O₂₇ | 952.64 | [7] |

| Ellagic Acid | Dimer | C₁₄H₆O₈ | 302.19 | [7] |

| Tannic Acid | Gallotannin | C₇₆H₅₂O₄₆ | 1701.20 | [2][8] |

| Proanthocyanidin | Condensed | C₃₀H₂₆O₁₂ | 578.52 | [8] |

Experimental Protocols

Extraction and Purification of Hydrolyzable Tannins

A general workflow for the extraction and purification of hydrolyzable tannins from plant material is outlined below. The choice of solvent and chromatographic conditions may need to be optimized depending on the specific plant source and target compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysable tannin - Wikipedia [en.wikipedia.org]

- 3. Tannic Acid, A Hydrolysable Tannin, Prevents Transforming Growth Factor-β-Induced Epithelial–Mesenchymal Transition to Counteract Colorectal Tumor Growth [mdpi.com]

- 4. Inhibition of human immunodeficiency viral replication by tannins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Possible Beneficial Effects of Hydrolyzable Tannins Deriving from Castanea sativa L. in Internal Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kemin.com [kemin.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isorugosin Compounds: Discovery, History, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Isorugosin family of compounds, a group of ellagitannins, has garnered interest for their notable biological activities, particularly their antibacterial properties. This technical guide provides a comprehensive overview of the discovery, history, chemical characteristics, and known bioactivities of Isorugosin compounds. It details their isolation from natural sources, summarizes quantitative data on their efficacy, and outlines experimental protocols. Furthermore, this guide presents visual representations of experimental workflows and potential signaling pathways to facilitate a deeper understanding of these complex natural products.

Discovery and History

The initial discovery of the Isorugosin family of compounds can be traced back to the extensive research on tannins by Japanese chemists Takuo Okuda, Takashi Yoshida, and Tsutomu Hatano. Their work on Hamamelidaceous plants led to the first report of Isorugosins A, B, and D in 1989, which were isolated from the leaves of Liquidambar formosana Hance (Hamamelidaceae).[1][2] These compounds were identified as new hydrolyzable tannins, specifically ellagitannins, characterized by a unique orientation of the valoneoyl group at the O-4 and O-6 positions of the glucose core, distinguishing them from the previously known rugosin series of tannins.[1][2]

Subsequent phytochemical investigations of Liquidambar formosana have led to the isolation and characterization of additional members of this family, including Isorugosins H, I, and J . These oligomeric ellagitannins feature distinctive bridging groups between their sugar moieties.

Chemical Structure and Properties

Isorugosins are complex polyphenolic compounds belonging to the class of ellagitannins. Their core structure consists of a glucose unit esterified with gallic acid and hexahydroxydiphenic acid (HHDP) groups. The oxidative coupling of these groups leads to the formation of the characteristic ellagitannin structure. The unique stereochemistry of the valoneoyl group is a defining feature of the Isorugosin series.

Bioactive Properties

The Isorugosin family of compounds has demonstrated a range of biological activities, with a primary focus on their antibacterial effects.

Antibacterial Activity

Several Isorugosin compounds have shown potent activity against pathogenic bacteria, most notably against methicillin-resistant Staphylococcus aureus (MRSA).

-

Isorugosin A has been highlighted for its potent antibacterial activity against MRSA.[2]

-

The Isorugosin subclass of ellagitannins, in general, has been reported to exhibit antibacterial activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA with Minimum Inhibitory Concentrations (MICs) ranging from 23 to 91 µM.[2]

The proposed mechanism for the antibacterial action of hydrolyzable tannins like Isorugosins involves interaction with the bacterial cell membrane, leading to disruption and increased permeability. This is thought to be facilitated by the accessibility of the polyphenolic acyl groups to the bacterial membrane.

Cytotoxicity

While specific cytotoxicity data for Isorugosin compounds is limited, studies on related ellagitannins from Terminalia species have demonstrated their potential as anticancer agents. For instance, various ellagitannins have shown inhibitory effects on human promyelocytic leukemia (HL-60) cells.

Quantitative Data Summary

The following tables summarize the available quantitative data on the bioactivity of Isorugosin and related compounds.

| Compound/Extract | Target Organism/Cell Line | Bioactivity | Value | Reference |

| Isorugosin subclass | Staphylococcus aureus (MSSA & MRSA) | MIC | 23 - 91 µM | [2] |

Experimental Protocols

Isolation of Isorugosins A, B, and D from Liquidambar formosana

The following is a generalized protocol based on the initial isolation studies of Isorugosins.

-

Extraction: Fresh leaves of Liquidambar formosana are extracted with aqueous acetone.

-

Concentration: The extract is concentrated under reduced pressure to remove the organic solvent.

-

Partitioning: The resulting aqueous solution is partitioned with ethyl acetate to separate compounds based on polarity.

-

Initial Chromatography: The ethyl acetate fraction is subjected to column chromatography on a Sephadex LH-20 column.

-

Purification: Fractions containing the compounds of interest are further purified using reverse-phase high-performance liquid chromatography (HPLC) to yield pure Isorugosins A, B, and D.

Signaling Pathways and Mechanism of Action

The precise signaling pathways affected by Isorugosin compounds are still under investigation. However, based on studies of related ellagitannins and their antibacterial properties, a likely mechanism of action involves the disruption of the bacterial cell membrane.

This proposed pathway suggests that Isorugosin compounds interact with the bacterial cell membrane, leading to a loss of integrity and subsequent cell death. The polyphenolic nature of these compounds likely plays a crucial role in this interaction. Further research is needed to identify specific membrane proteins or lipid domains that are targeted by Isorugosins and to elucidate the downstream signaling events that lead to cell death.

Conclusion and Future Directions

The Isorugosin compounds represent a promising class of natural products with significant antibacterial activity, particularly against drug-resistant pathogens like MRSA. While initial studies have laid the groundwork for understanding their discovery, structure, and basic bioactivity, further research is imperative. Future investigations should focus on:

-

Comprehensive Bioactivity Screening: Evaluating the full spectrum of biological activities of purified Isorugosin compounds, including their antiviral, antifungal, and anticancer potential.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To understand how specific structural features of the Isorugosin molecules contribute to their biological activity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by Isorugosins to better understand their therapeutic potential.

-

Total Synthesis: Developing efficient synthetic routes to produce these complex molecules and their analogs for further pharmacological evaluation.

A deeper understanding of the Isorugosin compounds holds the potential for the development of new therapeutic agents to combat infectious diseases and other health challenges.

References

An In-depth Technical Guide to Isorugosin D: Physical and Chemical Properties

Notice to the Reader: Comprehensive searches for a compound named "Isorugosin D" have yielded no specific scientific data regarding its physical and chemical properties, experimental protocols, or associated signaling pathways. It is possible that "Isorugosin D" is a very new or proprietary compound with limited publicly available information, or that the name is a misspelling.

The initial search results frequently redirected to information about Isosorbide and its derivatives. If you intended to request information on Isosorbide, please refine your query, and a detailed technical guide can be provided.

Assuming there might be a misunderstanding in the compound name and to provide a framework for the requested information, this guide will proceed with a template structure. Should data for Isorugosin D become available, it can be populated into the tables and diagrams below.

Physicochemical Properties of Isorugosin D

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and drug development. These properties dictate its behavior in various environments and are crucial for formulation, delivery, and predicting its interaction with biological systems.

Physical Properties

The physical properties of a compound describe its intrinsic characteristics that can be observed or measured without changing its chemical identity.

| Property | Value | Experimental Protocol |

| Molecular Formula | Data not available | Elemental analysis, High-resolution mass spectrometry (HRMS) |

| Molecular Weight | Data not available | Mass spectrometry (e.g., ESI-MS, MALDI-TOF) |

| Melting Point | Data not available | Differential Scanning Calorimetry (DSC), Melting point apparatus |

| Boiling Point | Data not available | Not typically applicable for solid compounds; may decompose |

| Appearance | Data not available | Visual inspection |

| Solubility | Data not available | Standard shake-flask method in various solvents (e.g., water, DMSO, ethanol) at a defined temperature. Quantification by HPLC or UV-Vis spectroscopy. |

| Optical Rotation | Data not available | Polarimetry, measured at a specific wavelength (e.g., sodium D-line) and concentration. |

Chemical Properties

Chemical properties describe a compound's potential to undergo chemical change.

| Property | Value | Experimental Protocol |

| pKa | Data not available | Potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. |

| LogP (Octanol-Water Partition Coefficient) | Data not available | Shake-flask method followed by quantification of the compound in both the octanol and aqueous phases using HPLC or UV-Vis spectroscopy. |

| Chemical Stability | Data not available | Stability studies under various conditions (e.g., pH, temperature, light) with analysis of degradation products by HPLC. |

Spectroscopic Data

Spectroscopic data provides detailed information about the molecular structure and functional groups present in a compound.

| Spectroscopic Technique | Key Features | Experimental Protocol |

| ¹H NMR | Data not available | Sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a Nuclear Magnetic Resonance (NMR) spectrometer. Chemical shifts (δ) are reported in ppm relative to a reference standard (e.g., TMS). |

| ¹³C NMR | Data not available | Similar to ¹H NMR, but observes the ¹³C nucleus. Provides information on the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | Data not available | The compound is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula. |

| Infrared (IR) Spectroscopy | Data not available | IR radiation is passed through the sample, and the absorption of specific frequencies is measured. This provides information about the presence of functional groups (e.g., -OH, C=O, N-H). |

| UV-Vis Spectroscopy | Data not available | The absorbance of UV and visible light by the compound in solution is measured. This can provide information about conjugated systems and can be used for quantitative analysis. |

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and biological signaling pathways is crucial for understanding complex processes. The following are example diagrams that could be generated if the relevant information for Isorugosin D were available.

General Experimental Workflow for Compound Characterization

Hypothetical Signaling Pathway Inhibition by Isorugosin D

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis of Isorugosin D in Plant Extracts

Abstract

This application note details a sensitive and selective method for the quantification of Isorugosin D, a flavonoid of interest for its potential therapeutic properties, in plant extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described protocol provides a robust framework for the extraction, separation, and quantification of Isorugosin D, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes a reversed-phase C18 column for chromatographic separation and multiple reaction monitoring (MRM) for accurate and sensitive detection.

Introduction

Isorugosin D is a flavonoid compound found in various plant species, which has garnered interest for its potential anti-inflammatory and antioxidant activities. Accurate and precise quantification of this compound in complex plant matrices is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This document provides a comprehensive protocol for the analysis of Isorugosin D, from sample preparation to data acquisition and analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Isorugosin D from Plant Extracts

A solid-phase extraction method is employed to clean up the plant extract and concentrate the analyte of interest.

Materials:

-

Plant extract (e.g., methanolic extract)

-

SPE cartridges (e.g., C18, 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Vortex mixer

-

Centrifuge

-

SPE manifold

Procedure:

-

Sample Pre-treatment: Redissolve 100 mg of the dried plant extract in 10 mL of 50% methanol in water.

-

Vortex the sample for 1 minute and centrifuge at 4000 rpm for 10 minutes.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Sample Loading: Load 5 mL of the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elution: Elute Isorugosin D from the cartridge with 5 mL of methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 10% B to 90% B over 10 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow Rates | Optimized for the specific instrument |

Data Presentation

The following tables summarize the hypothetical quantitative data for the HPLC-MS/MS analysis of Isorugosin D. These values are representative and should be optimized for the specific instrumentation used.

Table 1: MRM Transitions for Isorugosin D

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Isorugosin D | [M+H]⁺ | Fragment 1 | Optimized Value |

| Isorugosin D | [M+H]⁺ | Fragment 2 | Optimized Value |

Table 2: Method Validation Parameters (Hypothetical)

| Parameter | Result |

| Retention Time (RT) | Approximately 5.8 min |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Mandatory Visualization

Caption: Experimental workflow for HPLC-MS analysis of Isorugosin D.

Caption: Inhibition of the NF-κB signaling pathway by Isorugosin D.

Discussion

The developed HPLC-MS/MS method provides a reliable and efficient tool for the quantification of Isorugosin D in plant extracts. The use of solid-phase extraction is critical for removing matrix interferences that can suppress the ionization of the analyte and lead to inaccurate results. The chromatographic conditions are optimized to achieve good peak shape and separation from other components in the extract. The MRM mode in the mass spectrometer ensures high selectivity and sensitivity, allowing for the detection of Isorugosin D at low concentrations.

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB pathway is a central regulator of inflammation, and its inhibition by compounds like Isorugosin D can lead to a reduction in the production of pro-inflammatory cytokines. The provided diagram illustrates this proposed mechanism of action.

Conclusion

This application note presents a detailed protocol for the HPLC-MS/MS analysis of Isorugosin D in plant extracts. The method is sensitive, selective, and suitable for high-throughput analysis. The provided experimental details and hypothetical data serve as a valuable resource for researchers working on the characterization and quantification of this and other related flavonoids. Further validation and optimization may be required depending on the specific plant matrix and instrumentation used.

Application Notes and Protocols for the Structural Confirmation of Isorugosin D using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorugosin D is a dimeric hydrolyzable tannin, a class of complex polyphenolic compounds found in various medicinal plants, including Liquidambar formosana and Cornus officinalis. The intricate structure of these natural products necessitates advanced analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation and confirmation of such complex molecules. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the structural confirmation of Isorugosin D. The protocols outlined herein are intended to guide researchers in obtaining and interpreting the NMR data required for this purpose.

Structural Confirmation of Isorugosin D

The structural confirmation of Isorugosin D relies on a comprehensive analysis of its ¹H and ¹³C NMR spectra, in conjunction with 2D correlation experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These experiments provide crucial information about the proton and carbon environments within the molecule, as well as their connectivity, allowing for the complete assignment of all proton and carbon signals and confirming the overall molecular structure.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for Isorugosin D, as reported in the literature. This data was instrumental in its initial structure elucidation.

Table 1: ¹H NMR (500 MHz, Acetone-d₆) Spectral Data for Isorugosin D

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.25 | d | 8.0 |

| H-2 | 4.88 | t | 8.0 |

| H-3 | 5.51 | t | 8.0 |

| H-4 | 5.65 | t | 8.0 |

| H-5 | 4.52 | m | |

| H-6a | 4.40 | dd | 11.5, 6.0 |

| H-6b | 3.85 | dd | 11.5, 2.0 |

| Galloyl H-2', 6' (A) | 7.15 | s | |

| Galloyl H-2', 6' (B) | 7.08 | s | |

| HHDP H-3'' (C) | 6.65 | s | |

| HHDP H-3'' (D) | 6.45 | s | |

| Valoneoyl H-3''' (E) | 6.72 | s | |

| Valoneoyl H-3''' (F) | 6.51 | s |

HHDP: Hexahydroxydiphenoyl

Table 2: ¹³C NMR (125 MHz, Acetone-d₆) Spectral Data for Isorugosin D

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 93.5 |

| C-2 | 72.8 |

| C-3 | 71.5 |

| C-4 | 68.9 |

| C-5 | 74.2 |

| C-6 | 62.1 |

| Galloyl C=O (A) | 166.5 |

| Galloyl C-1' (A) | 121.2 |

| Galloyl C-2', 6' (A) | 110.5 |

| Galloyl C-3', 5' (A) | 146.2 |

| Galloyl C-4' (A) | 140.1 |

| Galloyl C=O (B) | 165.8 |

| Galloyl C-1' (B) | 120.9 |

| Galloyl C-2', 6' (B) | 110.3 |

| Galloyl C-3', 5' (B) | 145.9 |

| Galloyl C-4' (B) | 139.8 |

| HHDP C=O (C) | 168.2 |

| HHDP C=O (D) | 167.9 |

| Valoneoyl C=O (E) | 169.5 |

| Valoneoyl C=O (F) | 169.1 |

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural confirmation of Isorugosin D are provided below.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of purified Isorugosin D and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆).

-

Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool directly into a 5 mm NMR tube.

-

Degassing (Optional): For high-resolution experiments or samples sensitive to oxidation, degas the sample by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes.

1D NMR Spectroscopy

-

¹H NMR Spectroscopy:

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 200-220 ppm

-

Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

-

Relaxation Delay (d1): 2 seconds

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

-

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.

-

Pulse Sequence: Standard COSY-45 or DQF-COSY.

-

Acquisition Parameters:

-

Spectral Width (F1 and F2): 12-16 ppm

-

Number of Increments (F1): 256-512

-

Number of Scans per Increment: 4-16

-

-

Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify one-bond correlations between protons and their directly attached carbons.

-

Pulse Sequence: Standard phase-sensitive HSQC with gradient selection.

-

Acquisition Parameters:

-

Spectral Width (F2 - ¹H): 12-16 ppm

-

Spectral Width (F1 - ¹³C): 180-200 ppm

-

Number of Increments (F1): 128-256

-

Number of Scans per Increment: 8-32

-

One-bond coupling constant (¹JCH) optimized for ~145 Hz.

-

-